

solubility of 2,5-Dibromo-1-methyl-1h-imidazole in organic solvents

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Compound of Interest

Compound Name: 2,5-Dibromo-1-methyl-1h-imidazole

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An In-depth Technical Guide to the Solubility of **2,5-Dibromo-1-methyl-1H-imidazole** in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of **2,5-Dibromo-1-methyl-1H-imidazole**, a key building block in pharmaceutical and materials science research. In the absence of extensive published quantitative data, this document establishes a theoretical framework for predicting solubility based on the compound's physicochemical properties. More importantly, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this versatile intermediate.

Introduction: The Significance of Solubility

2,5-Dibromo-1-methyl-1H-imidazole is a substituted imidazole featuring two reactive bromine atoms, making it an excellent precursor for introducing diverse functionalities through cross-coupling reactions.^[1] Its application in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials necessitates a thorough understanding of its solubility. Solubility

is a critical quality attribute that influences reaction kinetics, purification strategies (e.g., crystallization), formulation development, and bioavailability.^{[2][3]} This guide provides the foundational knowledge and practical workflows to characterize and leverage the solubility profile of this important heterocyclic compound.

Physicochemical Properties & Theoretical Solubility Profile

Understanding the molecular structure of **2,5-Dibromo-1-methyl-1H-imidazole** is paramount to predicting its behavior in different solvents. The key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	^[4]
Molecular Weight	239.90 g/mol	^{[4][5][6]}
Melting Point	76-82 °C	^[5]
Appearance	Solid	^[5]
XLogP3 (log P)	2.1	^{[4][6]}
Topological Polar Surface Area	17.8 Å ²	^{[4][6]}

Analysis of Molecular Features:

- **Polarity:** The imidazole ring itself is polar, but the two bulky, electron-withdrawing bromine atoms and the N-methyl group reduce the overall polarity compared to unsubstituted imidazole. The calculated XLogP3 of 2.1 suggests a compound with moderate lipophilicity.^{[4][6]}
- **Hydrogen Bonding:** The molecule contains a nitrogen atom that can act as a hydrogen bond acceptor.^[6] It lacks a hydrogen bond donor.
- **"Like Dissolves Like" Principle:** Based on this fundamental rule, we can predict its solubility behavior.^[7] The molecule's moderate polarity suggests it will be most soluble in solvents of similar character. It is expected to have limited solubility in highly nonpolar solvents (like

hexanes) and also in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network. A structurally similar compound, 4,5-Dibromo-1-methyl-1H-imidazole, is noted to be soluble in dichloromethane, supporting this hypothesis.^[8]

Predicted Solubility:

Solvent Class	Example Solvents	Predicted Qualitative Solubility	Rationale
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone	High to Moderate	These solvents have moderate polarity and can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water, matching the solute's characteristics well.
Polar Protic	Methanol, Ethanol	Moderate	These solvents can act as hydrogen bond donors to the imidazole nitrogen, but the overall lipophilic character from the dibromo and methyl groups will limit high solubility.
Nonpolar	Hexane, Toluene	Low to Very Low	The significant difference in polarity between the solute and these solvents will result in weak solute-solvent interactions, leading to poor solubility.
Aqueous	Water	Very Low	The moderate lipophilicity (XLogP3 > 2) and the lack of a hydrogen bond donor suggest poor solubility in water. ^{[4][6]}

Experimental Determination of Solubility: A Validated Protocol

This section provides a detailed, step-by-step protocol for the quantitative determination of solubility, adapting the principles of the OECD Guideline 105 "Flask Method" for organic solvents and employing HPLC for quantification.^{[9][10][11]}

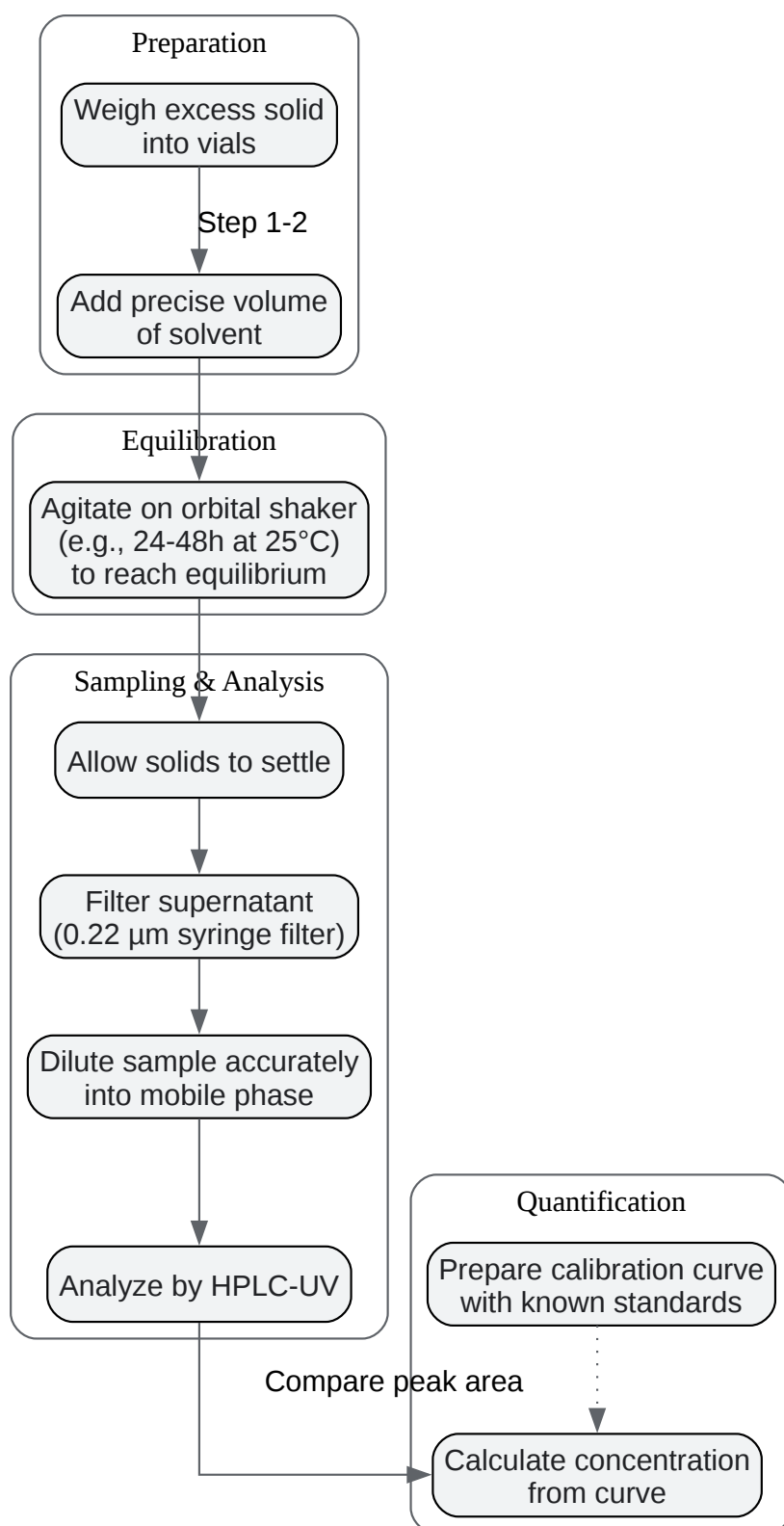
Principle

An excess amount of solid **2,5-Dibromo-1-methyl-1H-imidazole** is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

Materials & Equipment

- **2,5-Dibromo-1-methyl-1H-imidazole** (≥96% purity)^[5]
- HPLC-grade organic solvents
- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Analytical balance
- HPLC system with UV detector
- HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Experimental Workflow Diagram



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Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

- **Preparation of Vials:** Add an excess amount of **2,5-Dibromo-1-methyl-1H-imidazole** to several glass vials. "Excess" means enough solid remains visible at the end of the experiment (e.g., 10-20 mg).
- **Solvent Addition:** Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time sufficient to reach equilibrium. A 24-hour period is a good starting point, but validation may require testing at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
- **Sample Collection:** Remove vials from the shaker and let them stand undisturbed for at least 30 minutes to allow undissolved solids to settle.
- **Filtration:** Carefully draw an aliquot of the supernatant using a syringe and attach a 0.22 µm syringe filter. Discard the first 0.2-0.3 mL of filtrate to saturate the filter material, then collect a clear sample into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the result.
- **Dilution:** Accurately perform a serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.
- **Quantification:** Analyze the diluted sample by HPLC.

Analytical Method for Quantification

A robust analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely applicable and reliable technique for quantifying imidazole derivatives.^{[12][13]}

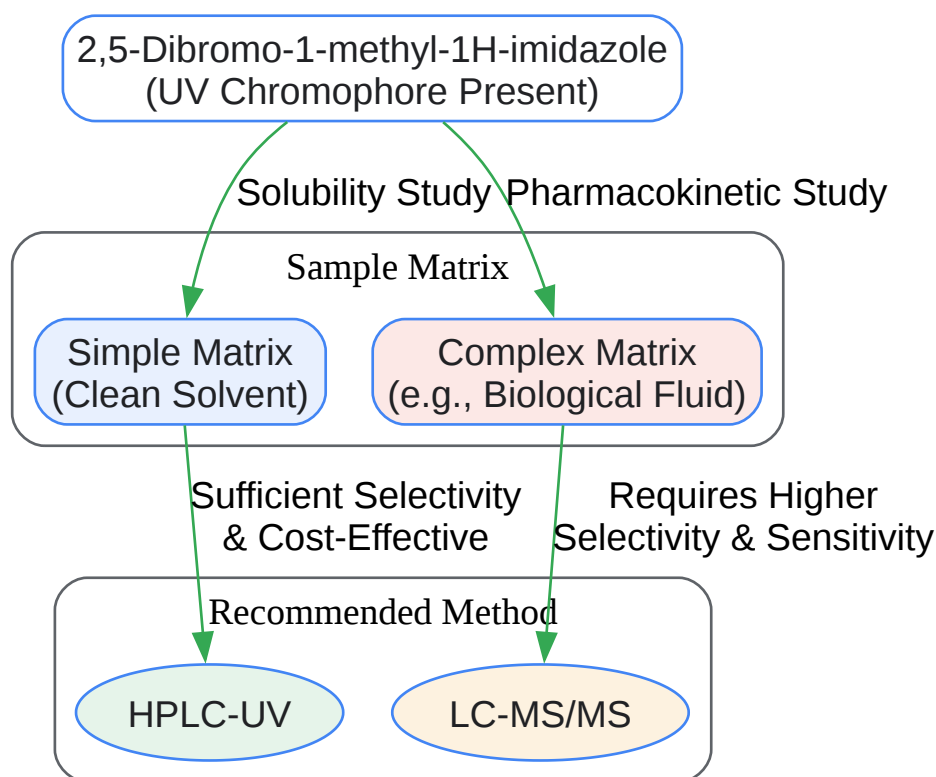
HPLC-UV Protocol

- **Instrumentation:** HPLC system with a UV-Vis detector.

- Column: C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, Thermo Scientific Accucore C18+).[14]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a modifier like 0.1% formic acid to ensure good peak shape.[14] A starting point could be 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.[13]
- Column Temperature: Ambient or controlled at 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. Imidazole rings typically absorb in the 210-240 nm range.
- Quantification: A calibration curve must be prepared using at least five standard solutions of **2,5-Dibromo-1-methyl-1H-imidazole** of known concentrations. The curve is generated by plotting the peak area against concentration. The sample concentration is then calculated from its peak area using the linear regression equation of the calibration curve.[14] Method validation should confirm linearity ($R^2 > 0.99$), accuracy, and precision as per ICH guidelines. [12][15]

Logical Framework for Analytical Method Selection

The choice of analytical technique is driven by the required sensitivity, selectivity, and sample matrix.



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Caption: Decision tree for analytical method selection.

Conclusion

While published quantitative solubility data for **2,5-Dibromo-1-methyl-1H-imidazole** is scarce, a robust solubility profile can be predicted from its physicochemical properties and confirmed experimentally. The compound is anticipated to be most soluble in moderately polar aprotic solvents like dichloromethane and ethyl acetate, with lower solubility in alcohols and poor solubility in nonpolar or aqueous media. The detailed equilibrium solubility protocol and HPLC-UV analytical method provided herein offer a self-validating and reliable system for researchers to generate the precise data required for process development, formulation, and further synthetic applications, ensuring scientific integrity and accelerating research outcomes.

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